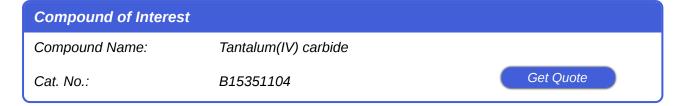


Tantalum(IV) carbide crystal structure and lattice parameters

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An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of **Tantalum(IV) Carbide**

Introduction

Tantalum(IV) carbide (TaC), a member of the transition metal carbides, is a material of significant scientific and industrial interest due to its exceptional properties. These include an extremely high melting point (approximately 3768 °C), outstanding hardness (1600–2000 kg/mm ²), and excellent wear resistance.[1] These characteristics make it a critical component in cutting tools, high-temperature applications, and wear-resistant coatings. A fundamental understanding of its crystallographic properties is essential for tailoring its synthesis and performance for specific applications. This guide provides a detailed overview of the crystal structure and lattice parameters of **Tantalum(IV) carbide**, along with the experimental protocols used for their determination.

Crystal Structure of Tantalum Carbide (TaCx)

The crystal structure of tantalum carbide is highly dependent on its stoichiometry, represented by the formula TaC_{\times} , where 'x' (the C/Ta atomic ratio) typically ranges from 0.4 to 1.0.[1]

Stoichiometric and Near-Stoichiometric TaC (x = 0.7-1.0)

For carbon-to-tantalum ratios between 0.7 and 1.0, TaC adopts a cubic crystal structure.[1] This is the most common and stable phase.



• Crystal System: Cubic

Bravais Lattice: Face-Centered Cubic (FCC)

Structure Type: Rock-Salt (NaCl type)[1][2]

Space Group:Fm-3m (No. 225)[1][2]

Pearson Symbol: cF8[1]

In this structure, the tantalum atoms form a face-centered cubic lattice, and the carbon atoms occupy the octahedral interstitial sites.[2] Each tantalum atom is coordinated to six carbon atoms, and each carbon atom is coordinated to six tantalum atoms, forming a network of corner and edge-sharing octahedra.[2] The bonding in TaC is a complex mixture of metallic, covalent, and ionic contributions, with the strong covalent character being responsible for its high hardness and brittleness.[1]

Sub-stoichiometric Tantalum Carbides (TaC $_x$, x < 0.7)

When the carbon content is significantly lower, other crystal structures can form. For instance, TaC_{0.5} has two primary crystalline forms:

- A stable trigonal structure of the anti-cadmium iodide (anti-Cdl₂) type.[1]
- A hexagonal lattice that forms upon heating the trigonal structure to approximately 2000 °C.

Another identified sub-stoichiometric phase is ζ -Ta₄C_{3-x}, which can precipitate from the cubic B1 structure.[3]

Caption: Relationship between TaC_x stoichiometry and crystal structure.

Lattice Parameters

The lattice parameter of cubic TaC is not constant; it varies linearly with the carbon content. Specifically, the lattice parameter increases as the C/Ta ratio increases.[1][4] This relationship is crucial for characterizing the composition of TaC samples. The table below summarizes the reported lattice parameters for various stoichiometries of tantalum carbide.



Formula	Crystal System	Space Group	Pearson Symbol	a (nm)	c (nm)	Referenc e(s)
TaC	Cubic	Fm-3m (225)	cF8	0.4427 - 0.4456	-	[1][2][5]
TaC _{0.75}	Trigonal	R-3m (166)	hR24	0.3116	3.0	[1]
TaC _{0.5}	Trigonal	P-3m1 (164)	hP3	0.3103	0.4938	[1]
TaC _{0.5}	Hexagonal	P6₃/mmc (194)	hP4	0.3105	0.4935	[1]

Experimental Protocols for Structure and Lattice Parameter Determination

The primary technique for identifying the crystal phase and determining the lattice parameters of tantalum carbide is X-ray Diffraction (XRD).[6][7][8]

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in a sample and to calculate the lattice parameters of each phase.

Methodology:

- Sample Preparation: Tantalum carbide, typically in powder form, is prepared for analysis. For bulk materials, a surface is polished to be flat and smooth. The powder is packed into a sample holder to ensure a flat, level surface.
- Instrument Setup: A powder diffractometer is used, equipped with a monochromatic X-ray source (commonly Cu Kα, λ ≈ 1.54 Å). The instrument is calibrated using a standard reference material (e.g., silicon).
- Data Collection: The sample is irradiated with the X-ray beam at various angles of incidence (2θ), while the detector measures the intensity of the diffracted X-rays. The 2θ range is



typically scanned from a low to a high angle (e.g., 20° to 100°) to capture all significant diffraction peaks.

- Phase Identification: The resulting XRD pattern (a plot of intensity vs. 2θ) is analyzed. The positions (2θ angles) and relative intensities of the diffraction peaks are compared to standard patterns in crystallographic databases, such as the International Centre for Diffraction Data (ICDD), to identify the TaC phase(s) present (e.g., cubic TaC, Ta₂C).[3][5]
- Lattice Parameter Calculation: Once the cubic TaC phase is confirmed, the precise positions of its diffraction peaks are used to calculate the lattice parameter 'a'. For cubic crystals, the relationship between the lattice parameter (a), the interplanar spacing (d), and the Miller indices (h, k, l) is given by:

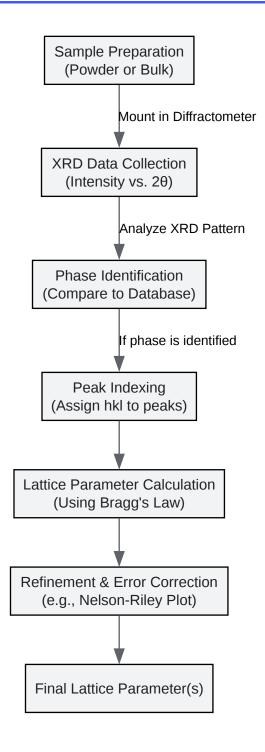
$$a = dhkl * \sqrt{(h^2 + k^2 + l^2)}$$

The d-spacing is determined from the peak position (θ) using Bragg's Law:

$$n\lambda = 2d \sin(\theta)$$

To obtain a precise value for 'a', the calculated lattice parameters from multiple peaks are often extrapolated using methods like the Nelson-Riley function to correct for systematic errors.[9][10] The composition (C/Ta ratio) can then be estimated from the calculated lattice parameter using established linear relationships.[4][10]





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Caption: General experimental workflow for XRD analysis of TaC.

Conclusion

Tantalum(IV) carbide primarily crystallizes in the cubic rock-salt structure, with its lattice parameter being a direct function of its carbon stoichiometry. Deviations from this stoichiometry



can lead to the formation of other phases, such as trigonal or hexagonal structures. X-ray diffraction is the standard and most effective experimental protocol for the precise determination of both the crystal structure and lattice parameters of TaC, providing crucial data for materials development and quality control in research and industrial settings.

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